methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including ester, pyrrole, and methoxycarbonyl groups
Preparation Methods
The synthesis of methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the methoxycarbonyl group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Formation of the final product: The final step involves the condensation of the intermediate compounds to form the desired product under controlled reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:
This compound: This compound has a similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
This compound: Another similar compound with slight modifications in the functional groups, affecting its physical and chemical properties.
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl (4Z)-4-[[1-(2-methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-7-12-26-17(4)22(25(30)32-6)20(23(26)28)14-18-13-15(2)27(16(18)3)21-11-9-8-10-19(21)24(29)31-5/h7-11,13-14H,1,12H2,2-6H3/b20-14- |
InChI Key |
QZTVATIBVHRSGA-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)/C=C\3/C(=C(N(C3=O)CC=C)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=C3C(=C(N(C3=O)CC=C)C)C(=O)OC |
Origin of Product |
United States |
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